molecular formula C14H13N3O4 B2589742 N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide CAS No. 1251613-84-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide

Cat. No.: B2589742
CAS No.: 1251613-84-9
M. Wt: 287.275
InChI Key: GTSVHGMZGLWUBO-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a pyridazine ring via a methylene bridge

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-19-13-5-3-10(16-17-13)14(18)15-7-9-2-4-11-12(6-9)21-8-20-11/h2-6H,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSVHGMZGLWUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide is unique due to its specific combination of the benzo[d][1,3]dioxole and pyridazine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, efficacy in various biological systems, and potential applications in medicine.

Chemical Structure and Properties

The compound this compound can be characterized by its unique structural features:

  • Molecular Formula : C15H15N3O3
  • Molecular Weight : 285.30 g/mol
  • Chemical Structure : The compound consists of a benzo[d][1,3]dioxole moiety linked to a pyridazine carboxamide structure, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures may exhibit significant anticancer properties. For instance, derivatives of the benzodioxole group have shown promising results against various cancer cell lines. A study highlighted that certain benzodioxole derivatives inhibited the proliferation of breast cancer cells with IC50 values ranging from 0.09 to 157.4 µM across different cell lines (MCF-7, CAMA-1, HCC1954, and SKBR-3) . This suggests that this compound could similarly possess anticancer properties.

Insecticidal Activity

The 1,3-benzodioxole group has also been associated with insecticidal activity. Research has demonstrated that certain benzodioxole acids exhibit larvicidal effects against Aedes aegypti, a vector for several viral diseases . Although specific data on this compound is limited, its structural similarity to effective larvicides suggests potential activity in this area.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the benzodioxole moiety may influence cellular pathways related to oxidative stress and apoptosis in cancer cells . Further investigation into reactive oxygen species (ROS) generation could provide insights into its anticancer mechanism.

Case Study 1: Anticancer Efficacy

In a controlled study evaluating the effects of various benzodioxole derivatives on cancer cell lines, researchers found that compounds similar to this compound exhibited significant inhibition of cell proliferation. The study reported that specific structural modifications led to enhanced activity against MCF-7 cells .

Case Study 2: Insecticidal Potential

A recent investigation into the larvicidal properties of benzodioxole derivatives revealed that specific compounds demonstrated effective mortality rates against Aedes aegypti larvae. The study concluded that further exploration of these compounds could lead to new insecticides that are less toxic to mammals while effectively controlling mosquito populations .

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